molecular formula C13H19N5O2 B2651660 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine CAS No. 2034374-96-2

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine

Cat. No.: B2651660
CAS No.: 2034374-96-2
M. Wt: 277.328
InChI Key: MERIVUQJSVIYNG-UHFFFAOYSA-N
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Description

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is a synthetic small molecule based on the pyrido[2,3-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its resemblance to natural purine bases . This specific compound features a 7-imino group and N,8-bis(2-methoxyethyl) substitutions, giving it a molecular formula of C13H19N5O2 and a molecular weight of 277.32 . The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore in oncology research, particularly in the development of targeted kinase inhibitors . Compounds within this class have demonstrated potent activity against a range of critical cellular targets, including cyclin-dependent kinases (CDKs), VEGFR-2, PDGFR-β, and EGFR, which are pivotal in regulating cell cycle progression, angiogenesis, and tumor proliferation . Recent research has also highlighted the therapeutic potential of related tetrahydropyrido[2,3-d]pyrimidine derivatives as potent inhibitors of VCP/p97, a key ATPase involved in endoplasmic reticulum-associated degradation (ERAD) . Inhibition of the p97 pathway leads to the accumulation of ubiquitinated proteins, activation of the unfolded protein response, and ultimately apoptosis in cancer cells, showing particular promise in models of acute myeloid leukemia (AML) . As such, this compound is a valuable chemical tool for researchers investigating novel oncogenic pathways, targeted protein degradation, and the mechanisms of cell death in solid tumors and hematological malignancies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

7-imino-N,8-bis(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O2/c1-19-7-5-15-12-10-3-4-11(14)18(6-8-20-2)13(10)17-9-16-12/h3-4,9,14H,5-8H2,1-2H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERIVUQJSVIYNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C2C=CC(=N)N(C2=NC=N1)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted pyrimidine, the compound can be synthesized through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization for industrial production focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrimidine ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Typically performed in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Conducted in solvents like ethanol or methanol under mild conditions.

    Substitution: Often carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) with the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized pyrido[2,3-d]pyrimidines .

Scientific Research Applications

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).

    Medicine: Explored for its anticancer properties due to its ability to inhibit cell proliferation.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine involves its interaction with molecular targets such as CDKs. By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The pathways involved include the disruption of the CDK-cyclin complex, which is crucial for cell cycle progression .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs differ in ring systems, substituents, and functional groups, leading to distinct physicochemical and biological properties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparisons
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities
7-Imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine (Target Compound) Dihydropyrido[2,3-d]pyrimidine 7-imino, N/8-bis(2-methoxyethyl) ~352.4 (calculated) Enhanced solubility, potential kinase inhibition
1,4-Dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamides Pyrrolo-dihydropyrido-pyrimidine Carboxamide groups, aryl substituents ~300–400 Limited antimicrobial activity (MIC >200 mg/L for most)
2-{[(4-Chlorophenyl)methyl]sulfanyl}-7-methyl-N-(prop-2-en-1-yl)-7,8-dihydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-amine Thieno-dihydropyrido-pyrimidine 4-chlorophenyl, methylsulfanyl, allyl group 414.975 Structural complexity, potential CNS activity
4-Chloro-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-amine Tetrahydropyrido[2,3-d]pyrimidine Chloro, amine groups 184.63 Simpler scaffold, intermediate for further derivatization

Physicochemical Properties

  • Solubility : The 2-methoxyethyl groups in the target compound likely enhance aqueous solubility compared to chlorophenyl (logP ~3.5) or methylsulfanyl (logP ~2.8) substituents in analogs .
  • Stability: The imino group may confer pH-dependent tautomerism, contrasting with the stable carboxamide or thioether linkages in other derivatives .

Biological Activity

7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. In this article, we will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H19N5O2C_{13}H_{19}N_{5}O_{2} with a molecular weight of approximately 263.32 g/mol. The compound features a unique structure that facilitates interaction with various biological targets.

The primary mechanism of action for this compound involves its inhibition of cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound disrupts the CDK-cyclin complex essential for cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells, making it a candidate for anticancer therapy.

Anticancer Properties

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that this compound effectively inhibits cell proliferation in breast cancer cell lines such as MCF-7 and MDA-MB-468. MTT assays revealed notable cytotoxic effects with IC50 values indicating strong potency against these cells .

Enzyme Inhibition

The compound has also been investigated for its role as an enzyme inhibitor:

  • It has shown potential in inhibiting CDKs involved in cell cycle regulation. This property is particularly relevant in the context of cancer treatment where dysregulation of the cell cycle is a hallmark of tumorigenesis .

Case Studies

  • Antiproliferative Activity Assessment :
    • A study evaluated the effects of various derivatives of pyrido[2,3-d]pyrimidines on breast cancer cells. Among them, compounds similar to this compound exhibited significant cytotoxicity across multiple doses .
  • Mechanistic Insights :
    • Molecular docking studies have elucidated how this compound binds to the active sites of CDKs. The binding affinity and interaction patterns suggest a robust mechanism for inhibiting kinase activity .

Data Summary Table

Biological ActivityObserved EffectReference
AntiproliferativeSignificant inhibition in MCF-7 and MDA-MB-468 cell lines
CDK InhibitionDisruption of cell cycle progression leading to apoptosis

Q & A

Q. What are the optimal synthetic routes and conditions for preparing 7-imino-N,8-bis(2-methoxyethyl)-7,8-dihydropyrido[2,3-d]pyrimidin-4-amine?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. For example, intermediates like pyrido[2,3-d]pyrimidine cores can be functionalized with 2-methoxyethyl groups via alkylation under inert atmospheres (e.g., nitrogen). Solvent choice (e.g., DMF or THF) and temperature control (60–80°C) are critical for achieving high yields (63–64%) . Purification via column chromatography (e.g., EtOAc/hexane gradients) and characterization by TLC/HPLC ensure product integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and hydrogen bonding (e.g., NH peaks at δ 9.74–11.89 ppm in DMSO-d6) . High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., ESI+ mode with <5 ppm error) . IR spectroscopy identifies functional groups (e.g., NH stretches at ~3250 cm⁻¹ and C=O/C=N vibrations at ~1588 cm⁻¹) . Purity >99% can be confirmed via HPLC with UV detection .

Q. How should researchers design initial biological activity screenings for this compound?

  • Methodological Answer : Prioritize in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related pyrimidines (e.g., kinase or cholinesterase inhibition) . Use dose-response curves (1 nM–100 µM) in triplicate, with positive controls (e.g., staurosporine for kinases) . Cell viability assays (MTT or resazurin) in cancer/primary cell lines can assess cytotoxicity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR peak splitting) be resolved during structural elucidation?

  • Methodological Answer : Ambiguities in splitting patterns (e.g., overlapping protons) require 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling pathways . For example, HMBC correlations can distinguish between imino and amine protons. Variable-temperature NMR (e.g., 25–60°C in DMSO-d6) may resolve dynamic effects causing peak broadening . Cross-validation with X-ray crystallography (if crystals are obtainable) provides definitive bond-length/angle data .

Q. What strategies are effective for structure-activity relationship (SAR) studies on this scaffold?

  • Methodological Answer : Systematically modify substituents at N-7/N-8 positions (e.g., replace 2-methoxyethyl with morpholine or piperazine) to assess steric/electronic effects . Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like kinase ATP pockets. Correlate logP (HPLC-derived) and solubility (shake-flask method) with cellular uptake . Biological data should be statistically analyzed (e.g., ANOVA with Tukey’s post-hoc test) to identify significant trends .

Q. How can crystallographic data improve understanding of this compound’s reactivity?

Q. What experimental designs address contradictions in biological activity data across studies?

  • Methodological Answer : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C, 5% CO₂) to minimize variability . Use isogenic cell lines to isolate genetic factors influencing activity. For in vivo discrepancies, employ randomized block designs with split plots (e.g., dose/time as subplots) and ≥4 replicates . Meta-analysis of published IC₅₀ values (e.g., using RevMan) can identify outliers or assay-specific artifacts .

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